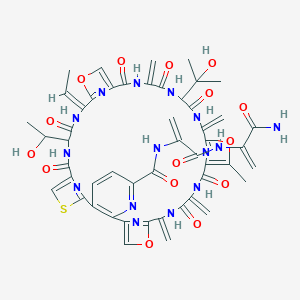

Geninthiocin

Beschreibung

Significance of Microbial Secondary Metabolites in Pharmaceutical Research

Microorganisms are a prolific source of natural products with significant potential for pharmaceutical applications. These compounds, known as secondary metabolites, are not essential for the primary metabolic processes of the organism, such as growth and reproduction. Instead, they often mediate the organism's interactions with its environment, including defense and signaling. numberanalytics.com Historically, microbial secondary metabolites have been a cornerstone of drug discovery, providing a vast chemical diversity that has led to the development of numerous therapeutic agents. numberanalytics.comnih.gov The discovery of penicillin by Alexander Fleming in 1928 marked a pivotal moment, igniting widespread interest in the therapeutic potential of these microbial compounds. numberanalytics.com

Today, microbial secondary metabolites constitute a significant portion of the pharmaceuticals available on the market, with applications ranging from antibiotics to anticancer and immunosuppressive agents. nih.gov The vast majority of these bioactive compounds have been isolated from a small fraction of culturable microbes, suggesting that an immense, untapped reservoir of novel chemical entities exists within the uncultured microbial world. nih.gov Modern technologies such as metagenomics and genome mining are now enabling researchers to access this previously hidden genetic and metabolic diversity, promising to accelerate the discovery of new and valuable secondary metabolites. nih.govoup.comresearchgate.net The continued exploration of microbial sources remains a critical strategy in the search for new drugs to address pressing global health challenges, including the rise of antibiotic-resistant pathogens. nih.govmdpi.com

Thiopeptide Antibiotics: Structural Features and Biological Prominence

Thiopeptide antibiotics are a prominent class of sulfur-rich, macrocyclic peptide natural products produced primarily by bacteria, especially from the phylum Actinobacteria. nih.govamazonaws.com With over 100 members identified, this family of compounds has garnered significant attention due to its potent biological activities, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). amazonaws.comresearchgate.net Their unique structural architecture and mode of action make them a promising area of research for the development of new antimicrobial agents. nih.gov

A defining feature of thiopeptides is their biosynthetic origin as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). nih.govasm.org Unlike non-ribosomal peptides that are assembled by large multi-enzyme complexes, thiopeptides originate from a genetically encoded precursor peptide. nih.govmdpi.com This precursor peptide consists of two main parts: an N-terminal leader peptide, which is later removed, and a C-terminal structural peptide that undergoes extensive modifications to become the final bioactive molecule. nih.govmdpi.com

The transformation from the linear precursor peptide to the complex, macrocyclic final product involves a series of remarkable post-translational modifications. nih.govasm.org These modifications include the formation of thiazole rings from cysteine residues, the dehydration of serine and threonine residues to form dehydroamino acids, and a key [4+2] cycloaddition reaction that creates the central nitrogen-containing six-membered ring (e.g., piperidine, pyridine, or dehydropiperidine). nih.gov This intricate series of enzymatic reactions results in the structurally complex and rigid architecture characteristic of thiopeptides. nih.gov

The structural diversity of thiopeptides allows for their classification into different series based primarily on the oxidation state and substitution pattern of the central six-membered nitrogenous heterocycle. mdpi.com This core structure is a scaffold for at least one macrocycle. nih.gov Further structural diversity arises from variations in the precursor peptide sequence and the activity of ancillary tailoring enzymes, which can introduce modifications like methylation. nih.gov

A common classification system divides thiopeptides into several series:

Series a: Contains a fully reduced tetrasubstituted piperidine ring (e.g., thiostrepton). mdpi.com

Series b: Features a more oxidized dehydropiperidine ring (e.g., Sch18640).

Series c: Characterized by a unique piperidine ring fused with an imidazoline (e.g., Sch40832). mdpi.com

Series d: Possesses a trisubstituted pyridine ring (e.g., thiocillin).

Series e: Contains a hydroxylated pyridine ring (e.g., nosiheptide).

Another classification approach is based on the presence of genes involved in the formation of side ring systems, such as those containing indolyl or quinolinic acid moieties derived from L-tryptophan. plos.orgresearchgate.net

| Thiopeptide Classification Series | Central Heterocycle Feature | Example Compound |

| Series a | Tetrasubstituted piperidine | Thiostrepton |

| Series b | Dehydropiperidine | Sch18640 |

| Series c | Imidazopiperidine | Sch40832 |

| Series d | Trisubstituted pyridine | Thiocillin |

| Series e | Hydroxylated pyridine | Nosiheptide |

This table provides a simplified overview of the classical thiopeptide classification system based on the central ring structure. mdpi.com

Defining Characteristics of Thiopeptides as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Position of Geninthiocin within the Thiopeptide Landscape

This compound is a thiopeptide antibiotic that has emerged as a significant member of this natural product class. amazonaws.comamazonaws.com It is produced by Streptomyces species and exhibits potent activity against Gram-positive bacteria. amazonaws.comnih.gov The discovery and characterization of this compound and its analogues have been advanced through modern techniques, including genome mining, which links the compound to its biosynthetic gene cluster. oup.comnih.gov

Eigenschaften

IUPAC Name |

(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIXQXFKIJDIV-KKMKTNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H49N15O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-27-9 | |

| Record name | Geninthiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Discovery, Isolation, and Analog Identification of Geninthiocin and Its Derivatives

Historical Discovery of Geninthiocin

The initial discovery of this compound was a result of a targeted screening approach designed to identify novel bioactive compounds.

This compound was first isolated from the mycelium of Streptomyces sp. DD84. nih.gov Through detailed analysis of its structure using various NMR techniques, it was characterized as a thiopeptide containing oxazole and thiazole moieties, along with several uncommon amino acids. nih.gov

A key element in the discovery of this compound was the use of a high-throughput screening program that detected the transcriptional activation of the tipA promoter (ptipA). nih.govmdpi.com The tipA gene encodes for thiostrepton-induced proteins, and its promoter is known to be induced by certain thiopeptide antibiotics. nih.govmdpi.comillinois.edu This induction mechanism served as a valuable tool for identifying novel thiopeptides, including this compound, from microbial sources. nih.govmdpi.comillinois.edu This method has also been successfully employed to discover other thiopeptides like thiotipin and thioxamycin. nih.govmdpi.com

Isolation from Streptomyces sp. DD84

Bioprospecting and Source Organisms for this compound Analogues

Following the initial discovery, researchers have explored various environments to find novel this compound analogs, leading to the identification of several new derivatives from marine, lichen-associated, and soil-dwelling Streptomyces species.

A bioassay-guided screening of the marine-derived Streptomyces sp. ICN19 led to the isolation of a new analog, Ala-geninthiocin. nih.gov Alongside this novel compound, the known derivatives this compound and Val-geninthiocin were also identified. nih.gov The structure of Ala-geninthiocin was determined using 1D and 2D NMR spectroscopy and ESI-HRMS. researchgate.net

A novel thiopeptide antibiotic, this compound B, was discovered from Streptomyces sp. YIM130001, an actinobacterium isolated from a lichen collected in the tropical rainforest of Xishuangbanna, China. mdpi.comnih.gov Genome mining of this strain revealed a biosynthetic gene cluster with homology to that of berninamycin. nih.govfrontiersin.org The structure of this compound B was elucidated using NMR and was found to be a 35-membered macrocyclic thiopeptide, similar to this compound and val-geninthiocin. nih.govresearchgate.net The discovery was facilitated by inactivating a lantibiotic dehydrogenase-encoding gene within the presumed biosynthetic gene cluster, which resulted in the loss of its antibacterial activity against Bacillus subtilis. oup.comnih.gov

Employing the "one strain-many compounds" (OSMAC) strategy, researchers isolated two new cyclic thiopeptides, geninthiocins E and F, from the soil-derived Streptomyces sp. CPCC 200267. nih.govnih.gov In addition to these new compounds, four known derivatives were also isolated: geninthiocins A, B, C, and val-geninthiocin. nih.govresearchgate.netresearchgate.net The structures and absolute configurations of these compounds were determined through extensive spectroscopic analyses and Marfey's method. nih.govresearchgate.net

Lichen-Associated Streptomyces sp. YIM130001 and this compound B Discovery

Advanced Methodologies for Compound Isolation and Characterization

The successful isolation and structural determination of this compound and its analogs are triumphs of modern analytical and microbiological techniques. Researchers employ a multi-pronged approach that begins with predicting a microbe's potential to produce such compounds and culminates in the precise mapping of their atomic structures.

Application of Genome Mining Coupled with Metabolomic Approaches

A foundational strategy in the discovery of new this compound-related compounds is the integration of genome mining and metabolomics. Genome mining allows scientists to probe the genetic blueprint of a producing organism, typically a species of Streptomyces, to find the specific biosynthetic gene cluster (BGC) responsible for producing the thiopeptide. frontiersin.orgunivie.ac.atmdpi.com BGCs for thiopeptides contain a characteristic set of genes that encode the enzymes required for the extensive post-translational modifications of a precursor peptide, including heterocyclization and dehydration reactions. frontiersin.orgunivie.ac.at

For instance, analysis of the Streptomyces sp. YIM 130001 genome identified a thiopeptide BGC with high similarity to the one responsible for producing berninamycin. frontiersin.org This genomic insight guided the subsequent search for the actual metabolites. By inactivating a key gene within this predicted BGC, researchers observed a loss of specific antibacterial activity, directly linking the gene cluster to the production of an active compound. frontiersin.orgunivie.ac.atntnu.no

This is where metabolomics, particularly comparative High-Performance Liquid Chromatography (HPLC) analysis, becomes essential. frontiersin.orgoup.com Scientists compare the metabolic profiles of the wild-type strain with the genetically modified, inactive mutant. frontiersin.orgunivie.ac.at Peaks that are present in the wild-type's extract but absent in the mutant's are flagged as potential products of the BGC . frontiersin.orgunivie.ac.at This powerful combination led to the targeted isolation of this compound B from Streptomyces sp. YIM 130001, confirming the power of this integrated "metabologenomics" approach in natural product discovery. frontiersin.orgulisboa.ptnih.gov

Utilization of One Strain Many Compounds (OSMAC) Strategy for Derivative Isolation

The "One Strain Many Compounds" (OSMAC) strategy is a vital tool for uncovering the full chemical diversity of a single microbial strain. mdpi.comnih.govresearchgate.net This approach is based on the principle that many BGCs remain "silent" or are expressed at very low levels under standard laboratory fermentation conditions. mdpi.commdpi.com By systematically altering cultivation parameters such as media composition, temperature, and pH, researchers can trigger the expression of these otherwise dormant gene clusters, leading to the production of novel or minor derivatives. mdpi.comscielo.brscielo.br

The application of the OSMAC strategy to Streptomyces sp. CPCC 200267 proved highly successful. By cultivating the strain in various fermentation media, researchers were able to induce the production of a suite of this compound analogs. nih.govresearchgate.net This led to the isolation and characterization of two new derivatives, this compound E and this compound F, alongside four previously known compounds: this compound A, this compound B, this compound C, and Val-geninthiocin. nih.govresearchgate.net Similarly, cultivating Streptomyces sp. in different media has been shown to be effective for producing a range of secondary metabolites. researchgate.netfrontiersin.org The success of the OSMAC approach highlights that the biosynthetic potential of a single strain is often far greater than what is observed under a single growth condition. oup.com

Spectroscopic and Chromatographic Techniques in Structure Elucidation

Once a compound is isolated, determining its complex three-dimensional structure is a significant challenge that requires a combination of chromatographic and spectroscopic methods.

Chromatography plays a crucial role in the purification of individual compounds from complex fermentation broths. tandfonline.com Techniques such as flash chromatography over silica gel are used for initial fractionation of the crude extract. frontiersin.org This is followed by preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their polarity. frontiersin.orgnih.gov In the case of this compound B, fractions were collected from the preparative HPLC and monitored by analytical HPLC and bioassays to track the active compound through the purification process. frontiersin.orgunivie.ac.at

Spectroscopy provides the detailed information needed to piece together the molecular structure.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS), often coupled with an electrospray ionization (ESI) source, is used to determine the precise molecular formula of the compound. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) helps to identify and characterize the peptide fragments, offering clues to the sequence of amino acids and other building blocks. ccamp.res.inansfoundation.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is the cornerstone of structural elucidation for complex molecules like this compound. nih.govmdpi.com One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the types of protons and carbons present. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish the connectivity between atoms, allowing researchers to piece together the planar structure of the molecule. tandfonline.comresearchgate.netnih.gov These combined spectroscopic analyses were essential in establishing the structures of this compound, Ala-geninthiocin, Val-geninthiocin, and this compound B, revealing their characteristic thiopeptide framework containing oxazole, thiazole, and other unusual amino acid residues. frontiersin.orgresearchgate.netnih.govresearchgate.net

The absolute configurations of the amino acid residues are often determined through further analysis, such as Marfey's method or enantioselective GC-MS analysis after hydrolysis of the peptide. nih.govresearchgate.netresearchgate.netnih.gov While X-ray crystallography can provide the definitive, unambiguous structure and stereochemistry, obtaining suitable crystals for large, complex molecules like thiopeptides can be challenging. mdpi.com

Biosynthetic Pathways and Genetic Determinants of Geninthiocin

Ribosomal Synthesis and Post-Translational Modification (RiPPs)

The production of geninthiocin begins with the ribosomal synthesis of a precursor peptide, which is then extensively modified by a suite of dedicated enzymes. researchgate.netnih.gov This process is characteristic of RiPPs, where the final natural product is a result of post-translational modifications rather than direct synthesis by large multienzyme complexes like non-ribosomal peptide synthetases (NRPSs). researchgate.netnih.gov

Precursor Peptide Maturation: Leader and Core Peptide Processing

The initial product of ribosomal synthesis is a precursor peptide, designated GenA for this compound B. researchgate.netmdpi.com This precursor is bipartite, consisting of an N-terminal leader peptide and a C-terminal core peptide. univie.ac.atfrontiersin.orgresearchgate.net The leader peptide acts as a recognition sequence, guiding the biosynthetic enzymes to the core peptide, which will ultimately be transformed into the mature this compound molecule. nih.gov

In the case of this compound B, the GenA precursor peptide is composed of a 31-amino acid leader peptide and a 15-amino acid core peptide. univie.ac.atresearchgate.netmdpi.com The core peptide contains the specific amino acid residues that will undergo extensive modification. univie.ac.at Following these modifications, the leader peptide is cleaved off, a crucial step in the maturation process. frontiersin.orgresearchgate.net Additionally, in the biosynthesis of this compound B, the C-terminal serine residue (Ser15) of the core peptide is cleaved to generate the C-terminal amide of the final molecule. researchgate.netnih.gov

Enzymatic Machinery for Thiopeptide Formation: Heterocyclization and Dehydration

The formation of the characteristic thiopeptide structure of this compound involves a series of enzymatic reactions, primarily heterocyclization and dehydration. univie.ac.atfrontiersin.org These modifications are responsible for creating the thiazole rings and dehydroamino acid residues that are hallmarks of this class of antibiotics. illinois.edu

The process is initiated by the cyclodehydration of cysteine and serine/threonine residues within the core peptide. illinois.edu This reaction is catalyzed by a YcaO-domain-containing enzyme, which in the this compound BGC are likely GenG1 and GenG2, to form thiazoline/oxazoline rings. researchgate.net Subsequent oxidation of these rings to thiazoles is typically carried out by a flavin mononucleotide (FMN)-dependent dehydrogenase. illinois.edu

Dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, is another critical step. researchgate.netmdpi.com In the this compound B pathway, the proteins GenB and GenC, which show significant similarity to lanthipeptide-like dehydratases, are proposed to catalyze this reaction. researchgate.netmdpi.com These unsaturated amino acid residues are then utilized in subsequent steps, such as the formation of the central six-membered nitrogenous heterocycle, a key structural feature of this compound. researchgate.netmdpi.com This central ring is assembled by the enzyme GenD, which utilizes two dehydroalanine residues derived from Ser1 and Ser13 of the core peptide. researchgate.netmdpi.com

Biosynthetic Gene Clusters (BGCs) of this compound and Analogues

The genes encoding the enzymes responsible for this compound biosynthesis are organized into a contiguous region of the bacterial chromosome known as a biosynthetic gene cluster (BGC). univie.ac.atfrontiersin.org The study of these BGCs is crucial for understanding the biosynthesis of this compound and for discovering new, related compounds.

Characterization of the this compound B BGC and its Homology to Berninamycin BGC

The BGC for this compound B, isolated from Streptomyces sp. YIM 130001, spans approximately 23.4 kb and comprises 20 open reading frames (ORFs). frontiersin.org Analysis of this BGC reveals a high degree of similarity in gene organization and sequence to the BGC of berninamycin, another 35-membered macrocyclic thiopeptide. frontiersin.orgntnu.no This homology suggests a closely related biosynthetic pathway for these two compounds. frontiersin.org

Role of Specific Biosynthetic Enzymes (e.g., GenA, GenB, GenC, GenD, GenH, GenI, YcaO cyclodehydratase)

The functions of several key enzymes within the this compound B BGC have been proposed based on homology to enzymes in other thiopeptide pathways. frontiersin.orgresearchgate.netmdpi.com

| Enzyme | Proposed Function in this compound B Biosynthesis | Source(s) |

| GenA | Precursor peptide containing the leader and core peptide sequences. | frontiersin.orgresearchgate.netmdpi.com |

| GenB | Lanthipeptide-like dehydratase, likely involved in the formation of dehydroalanine (Dha) and dehydrobutyrine (Dhb). Inactivation of this gene resulted in the loss of bioactivity. | researchgate.netmdpi.comnih.gov |

| GenC | Lanthipeptide-like dehydratase, likely working in conjunction with GenB. | researchgate.netmdpi.com |

| GenD | Pyridine synthase, responsible for the assembly of the central six-membered nitrogenous heterocycle from two Dha residues. | researchgate.netmdpi.com |

| GenH | A P450 monooxygenase, homologous to BerH (83% identity), proposed to be responsible for the hydroxylation of the valine residue at position 7. | researchgate.netmdpi.comnih.gov |

| GenI | A protease, homologous to NocA and NosA, likely responsible for the cleavage of the C-terminal Ser15 to form the C-terminal amide. | researchgate.netnih.gov |

| YcaO cyclodehydratase (GenG1, GenG2) | Catalyze the formation of azole rings from cysteine, serine, and threonine residues in the core peptide. | researchgate.net |

Comparative Genomics for Predicting Biosynthetic Potential

Comparative genomics has become a powerful tool for the discovery of novel natural products, including thiopeptides. oup.com By comparing the BGCs of known compounds like this compound and berninamycin, it is possible to identify new, uncharacterized BGCs in other organisms that may produce novel analogues. frontiersin.orgsemanticscholar.org

The high degree of homology between the this compound and berninamycin BGCs highlights the potential for genome mining approaches to identify related thiopeptide clusters. frontiersin.orgsemanticscholar.org For example, the identification of a berninamycin-like BGC in Streptomyces terrae sp. nov. through genome sequencing and analysis using tools like antiSMASH demonstrates the utility of this approach. semanticscholar.orgoup.com These bioinformatic methods, combined with metabolic profiling, can accelerate the discovery of new bioactive compounds. oup.com

Biosynthetic Engineering for Analog Generation and Yield Optimization

The complex structure of this compound, a member of the thiopeptide class of antibiotics, presents significant challenges for total chemical synthesis. Consequently, biosynthetic engineering has emerged as a critical and viable strategy for both generating novel, structurally diverse analogs and for optimizing production yields. This approach leverages the genetic blueprint of the producing organism, typically a species of Streptomyces, to manipulate the biosynthetic pathway at a molecular level. By modifying the biosynthetic gene cluster (BGC) responsible for this compound production, researchers can introduce targeted changes that lead to new derivatives with potentially improved pharmacological properties or create more efficient production strains.

Genetic Modifications and Pathway Engineering Strategies

The foundation of engineering the this compound pathway lies in the identification, characterization, and manipulation of its specific biosynthetic gene cluster (BGC). Advances in genome sequencing and bioinformatics tools have enabled the rapid identification of BGCs predicted to produce thiopeptides. frontiersin.orgnih.gov Once a BGC is identified, a variety of genetic modification techniques can be employed to alter the final chemical structure or enhance the metabolic output. These strategies range from targeted gene knockouts to confirm pathway function, to the complete transfer of the BGC into an optimized host organism.

A primary strategy in pathway engineering is the use of gene inactivation to definitively link a BGC to its metabolic product. In the case of the this compound BGC from Streptomyces sp. YIM 130001, researchers performed a targeted knockout of a core gene within the predicted thiopeptide cluster. nih.gov This single genetic modification resulted in the complete abolition of this compound B production, providing clear evidence of the cluster's function and role. frontiersin.orgnih.gov This approach is fundamental for validating gene-to-molecule relationships before proceeding with more complex engineering.

Another powerful strategy is heterologous expression, which involves cloning the entire BGC and introducing it into a well-characterized and genetically tractable host strain, such as an engineered Streptomyces species. frontiersin.orgmdpi.com This can overcome limitations in the native producer, such as slow growth or complex regulatory networks that may suppress high-level production. mdpi.com Furthermore, heterologous expression facilitates more advanced pathway engineering, such as promoter replacement. By swapping the BGC's native promoters with strong, inducible promoters, researchers can gain precise control over gene expression and significantly boost production. frontiersin.org A similar approach in the biosynthesis of bottromycin, another ribosomally synthesized and post-translationally modified peptide (RiPP), led to a remarkable 120-fold increase in yield. uea.ac.uk

Precursor peptide engineering is a particularly attractive strategy for generating analogs of RiPPs like this compound. The biosynthesis of thiopeptides begins with a ribosomally produced precursor peptide, which is then extensively modified by a series of enzymes. nih.govresearchgate.net The gene encoding this precursor peptide (genA in the case of this compound) can be mutated to substitute, add, or delete specific amino acid residues in the core peptide region. researchgate.net These changes can then be processed by the native post-translational modification machinery, leading to the creation of novel this compound derivatives with altered structures and potentially new biological activities. uea.ac.uk

Broader metabolic engineering strategies are also employed to enhance the yield of the target compound. These include the deletion of BGCs for competing secondary metabolites, which can redirect the flow of precursor metabolites toward this compound biosynthesis. nih.govresearchgate.net Additionally, the overexpression of pathway-specific regulatory genes or global antibiotic regulatory genes can be used to activate or enhance the expression of the entire this compound BGC. nih.govresearchgate.net

The table below summarizes key genetic engineering strategies and their observed or potential outcomes in the context of this compound and related thiopeptide biosynthesis.

Table 1: Genetic Engineering Strategies for this compound and Related Thiopeptides

| Genetic Strategy | Target Gene/Pathway | Modification | Producing Organism | Observed/Potential Outcome | Reference(s) |

|---|---|---|---|---|---|

| Pathway Elucidation | Core biosynthetic gene | Gene Knockout | Streptomyces sp. YIM 130001 | Abolished production of this compound B; Confirmed BGC function. | nih.gov |

| Yield Optimization | Bottromycin BGC (RiPP model) | Pathway Refactoring (Promoter Replacement) | Heterologous Host | 120-fold increase in yield; Generation of new analogs. | uea.ac.uk |

| Yield Optimization | Competing secondary metabolite BGCs | Gene Deletion | Actinomycetes | Increased metabolic flux towards the desired product; Potential yield increase. | nih.govresearchgate.net |

| Analog Generation | Precursor Peptide Gene (genA) | Site-directed Mutagenesis | This compound-producing Streptomyces | Generation of novel this compound analogs with altered amino acid backbones. | uea.ac.ukresearchgate.net |

| Yield Optimization | Pathway-specific regulatory genes | Overexpression | Actinomycetes | Increased transcription of the BGC; Enhanced production yield. | nih.govresearchgate.net |

| Analog Generation & Yield Optimization | Entire this compound BGC | Heterologous Expression | Engineered Streptomyces Host | Facilitates easier genetic manipulation and can improve production titers. | frontiersin.orgmdpi.com |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Ala-geninthiocin |

| Berninamycin |

| Bottromycin |

| This compound |

| This compound B |

| This compound C |

| This compound E |

| This compound F |

Biological Activities and Pharmacological Potential of Geninthiocin

Antimicrobial Spectrum and Potency

Geninthiocin and its derivatives have shown notable activity against a variety of microorganisms, particularly Gram-positive bacteria. Their efficacy extends to multidrug-resistant strains, highlighting their potential in addressing the challenge of antibiotic resistance.

Activity against Gram-Positive Bacteria

This compound and its analogues, such as Ala-geninthiocin and Val-geninthiocin, have demonstrated potent in vitro activity against several Gram-positive bacteria. drugbank.comnih.gov Research has consistently shown their inhibitory effects on the growth of clinically relevant and model organisms.

Staphylococcus aureus : Various forms of this compound exhibit activity against Staphylococcus aureus. nih.govnih.govmdpi.com Ala-geninthiocin, in particular, has been shown to be a potent agent against this bacterium. nih.govmdpi.com Val-geninthiocin and this compound A have also demonstrated moderate antibacterial activities against S. aureus. nih.govresearchgate.net

Bacillus subtilis : this compound B, isolated from Streptomyces sp. YIM 130001, has displayed bioactivity against Bacillus subtilis. frontiersin.orgnih.govunivie.ac.at Ala-geninthiocin also exhibits potent activity against this organism. nih.govmdpi.comsut.ac.th

Mycobacterium smegmatis : Ala-geninthiocin has been identified as having potent activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. drugbank.comnih.govmdpi.comsut.ac.th

Micrococcus luteus : The antibacterial activity of Ala-geninthiocin extends to Micrococcus luteus. drugbank.comnih.govmdpi.comsut.ac.th

Table 1: Antibacterial Activity of this compound Analogues against Gram-Positive Bacteria

| Compound | Staphylococcus aureus | Bacillus subtilis | Mycobacterium smegmatis | Micrococcus luteus |

|---|---|---|---|---|

| Ala-geninthiocin | Potent nih.govmdpi.com | Potent nih.govmdpi.comsut.ac.th | Potent nih.govmdpi.comsut.ac.th | Potent nih.govmdpi.comsut.ac.th |

| Val-geninthiocin | Moderate nih.govresearchgate.net | - | - | - |

| This compound A | Moderate nih.govresearchgate.net | - | - | - |

| This compound B | - | Active frontiersin.orgnih.govunivie.ac.at | - | - |

> "-" indicates data not available from the provided search results.

Efficacy against Multidrug-Resistant (MDR) Bacterial Strains

A significant aspect of this compound's pharmacological potential is its activity against bacteria that have developed resistance to multiple antibiotics. Thiopeptides, as a class, are recognized for their effectiveness against a variety of drug-resistant pathogens. frontiersin.orgnih.govresearchgate.net

Methicillin-Resistant Staphylococcus aureus (MRSA) : this compound has proven to have potent activity against MRSA. amazonaws.comjournaljpri.comresearchgate.net The interest in thiopeptide antibiotics has been renewed due to their activity against MRSA. frontiersin.orgnih.govamazonaws.com

Vancomycin-Resistant Enterococci (VRE) : The thiopeptide class of antibiotics, to which this compound belongs, shows activity against VRE. frontiersin.orgnih.govresearchgate.net

Penicillin-Resistant Streptococcus pneumoniae (PRSP) : Thiopeptides are also known to be active against PRSP. frontiersin.orgnih.govresearchgate.net

Activity against Gram-Negative Bacteria

While primarily active against Gram-positive bacteria, some this compound analogues have demonstrated limited activity against certain Gram-negative species.

Chromobacterium violaceum : Ala-geninthiocin and this compound have displayed moderate antibiotic activity against Chromobacterium violaceum. mdpi.commdpi-res.com In contrast, val-geninthiocin was found to be inactive against this bacterium. mdpi.commdpi-res.com

Antifungal Activities

The antifungal potential of this compound derivatives has also been explored, with varying results among the different analogues.

Effects on Candida albicans : Ala-geninthiocin and Val-geninthiocin have shown weak to moderate antifungal activity against Candida albicans. mdpi.comresearchgate.net However, this compound itself was found to be inactive against this fungal pathogen. mdpi.comresearchgate.net

Antiviral Activities

In addition to their antibacterial and antifungal properties, certain this compound compounds have been investigated for their antiviral effects, particularly against the influenza A virus.

Anti-Influenza A Virus Activity of this compound A, B, E, and Val-geninthiocin

Several this compound derivatives have exhibited significant anti-influenza A virus activity. nih.govresearchgate.netresearchgate.net

This compound A, B, E, and Val-geninthiocin have all shown notable activity against the influenza A virus. nih.govresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) values for this compound E, Val-geninthiocin, this compound A, and this compound B were reported as 28.7, 15.3, 7.3, and 18.3 μM, respectively. nih.govresearchgate.net

Table 2: Anti-Influenza A Virus Activity of this compound Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound A | 7.3 nih.govresearchgate.net |

| This compound B | 18.3 nih.govresearchgate.net |

| This compound E | 28.7 nih.govresearchgate.net |

| Val-geninthiocin | 15.3 nih.govresearchgate.net |

Cytotoxic and Anticancer Activities

Cytotoxicity against Human Lung Carcinoma Cells (A549) by Ala-geninthiocin

Ala-geninthiocin, a derivative of this compound, has demonstrated significant cytotoxic effects against human lung carcinoma cells (A549). researchgate.netnih.gov Bioassay-guided screening of compounds from the marine-derived Streptomyces sp. ICN19 identified Ala-geninthiocin as a potent cytotoxic agent. researchgate.netnih.govnih.gov Research has established that Ala-geninthiocin exhibits an IC₅₀ value of 6 nM against A549 cells. researchgate.netresearchgate.net The structural difference in Ala-geninthiocin, which contains an L-Alanine residue at the C-terminal amide instead of a dehydroalanine (Dha) residue, contributes to its biological activity. mdpi.com When directly compared, Ala-geninthiocin shows enhanced cytotoxicity against A549 cells over the parent compound, this compound. mdpi.com Another analog, Val-geninthiocin, also displays cytotoxicity against A549 human lung carcinoma cells. mdpi.com

| Compound | Cell Line | Activity | IC₅₀ Value | Source Organism |

|---|---|---|---|---|

| Ala-geninthiocin | A549 (Human Lung Carcinoma) | Potent Cytotoxicity | 6 nM | Streptomyces sp. ICN19 |

This compound as a Thiopeptide with Potential Anticancer Applications

This compound belongs to the thiopeptide class of antibiotics, a group of natural products recognized for a wide range of biological activities, including anticancer potential. nih.govmdpi.com Thiopeptides are ribosomally synthesized and highly modified peptides, and their complex structures often lead to potent bioactivities. nih.gov While best known as antibacterial agents, the therapeutic potential of thiopeptides extends to anticancer applications. nih.govmdpi.com For instance, thiostrepton, a well-known thiopeptide, has been found to selectively kill cancer cells. nih.govmdpi.com The anticancer effect of thiostrepton is linked to its ability to inhibit the transcription factor forkhead box M1 (FOXM1), which is overexpressed in many cancers. nih.govmdpi.com

The potent cytotoxic activity of this compound analogs, such as Ala-geninthiocin against lung cancer cells, positions this subclass of thiopeptides as having potential for anticancer drug discovery. researchgate.netnih.gov The discovery of new thiopeptide antibiotics from various environments, including marine sources, continues to provide novel compounds for screening and development in oncology. nih.govmdpi.com

Other Biological Functions and Ecological Roles

Role as Signal Molecules or in Quorum Sensing at Sub-Inhibitory Concentrations

Beyond their well-documented antibiotic and cytotoxic activities at higher concentrations, it has been speculated that thiopeptides may have other ecological roles at sub-inhibitory concentrations. frontiersin.orgunivie.ac.at One proposed function is their involvement in cell-to-cell communication processes like quorum sensing or as signaling molecules for physiological development in bacteria. frontiersin.orgunivie.ac.atresearchgate.net Quorum sensing is a mechanism that allows bacteria to monitor their population density and coordinate gene expression, which can regulate processes such as biofilm formation and virulence factor production. nih.gov

This hypothesis suggests that compounds like this compound B, at concentrations too low to inhibit or kill surrounding bacteria, could act as chemical signals. frontiersin.orgunivie.ac.at This function would provide a competitive advantage to the producing organism, Streptomyces, by influencing the behavior of other bacteria in its environment. frontiersin.orgunivie.ac.at While the primary ecological role of this compound at antibiotic concentrations is likely defense against competing bacteria, its function at sub-inhibitory levels as a signaling molecule remains an area of ongoing scientific speculation. frontiersin.orgunivie.ac.at

Mechanisms of Action at the Molecular and Cellular Level

Bacterial Transcription Regulation

A fascinating aspect of Geninthiocin's interaction with bacteria is its ability to act as a potent signaling molecule, triggering a specific transcriptional response. This response is centered around the tipA gene, which is involved in a bacterial multidrug resistance (MDR) system. toku-e.comlookchem.com In fact, this compound was originally discovered through a screening program designed to identify compounds that could induce the tipA promoter. nih.govmdpi.comnih.gov

This compound is a powerful activator of the tipA gene promoter (ptipA). mdpi.comtoku-e.comlookchem.com The tipA gene, found in Streptomyces and other bacteria, is a transcriptional regulator that confers resistance against a variety of thiopeptide antibiotics. pnas.orgnih.gov When induced by a thiopeptide like this compound, the tipA gene is expressed to produce two distinct proteins from a single transcript through alternative in-frame translation: a longer protein, TipAL, and a shorter, more abundant protein, TipAS. nih.govmdpi.comnih.gov The TipAL/TipAS system represents a minimal, autoregulated MDR system; TipAL acts as a transcriptional activator that, when bound by the antibiotic, upregulates the expression of its own gene, while TipAS functions to directly neutralize the antibiotic threat. nih.gov

The TipAS protein provides a direct defense mechanism for the bacterium against thiopeptides. nih.govmdpi.com It functions by sequestering and inactivating the antibiotic molecules, thereby preventing them from reaching their ribosomal target and inhibiting protein synthesis. mdpi.comillinois.edu This inactivation is achieved through the formation of an irreversible covalent bond between a dehydroalanine residue present in the thiopeptide's structure and a specific cysteine residue (Cys214) within the TipAS protein. nih.gov This drug binding induces a dramatic conformational change in the TipAS protein, causing a large, intrinsically unstructured part of the protein to adopt a folded, globin-like structure. pnas.orgnih.gov This sequestration mechanism effectively reduces the intracellular concentration of active this compound. mdpi.comillinois.edu

Activation of the tipA Gene and its Role in Multidrug Resistance

Identification of Molecular Targets in Pathogenic Bacteria

This compound has demonstrated potent antibacterial activity against a range of Gram-positive pathogens. researchgate.netresearchgate.net Its effectiveness has prompted research to pinpoint its specific molecular targets within these clinically relevant bacteria.

Studies have confirmed this compound's activity against pathogens such as:

Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) researchgate.netnih.gov

Bacillus subtilis researchgate.netdrugbank.com

Micrococcus luteus researchgate.netdrugbank.com

Mycobacterium smegmatis researchgate.netdrugbank.com

Streptococcus pneumoniae tandfonline.com

Streptococcus pyogenes tandfonline.com

To move beyond general mechanism and identify specific protein targets, researchers have employed proteomic approaches. In one study investigating the molecular targets of this compound in MRSA, cell lysates were treated with the antibiotic. researchgate.net This revealed a prominent protein band of approximately 50 kDa that showed increased resistance to degradation by proteinase K, suggesting it was being bound and stabilized by this compound. researchgate.net Subsequent analysis of this protein band using nano liquid chromatography with tandem mass spectrometry (LC-MS/MS) led to the identification of seven potential bacterial protein targets. researchgate.net

Conversely, genomic analysis has raised alternative hypotheses. The biosynthetic gene cluster for the structurally similar thiopeptide berninamycin contains a gene encoding a ribosomal RNA methylase, which confers resistance by modifying the antibiotic's ribosomal target. frontiersin.org The absence of a similar methylase gene in the this compound B gene cluster has led to the suggestion that its molecular target or resistance mechanism may differ from that of berninamycin, despite their structural similarities. frontiersin.org

Computational Approaches: Molecular Docking and Molecular Dynamics Simulation

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in predicting and analyzing the interaction between this compound and its potential protein targets in Methicillin-resistant Staphylococcus aureus (MRSA). amazonaws.comamazonaws.comresearchgate.netjournaljpri.com These in silico techniques are crucial for identifying potential drug targets by estimating the binding affinity and stability of the ligand-protein complex. amazonaws.comamazonaws.com

Molecular docking studies, often performed with software like Autodock, predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. amazonaws.comamazonaws.comresearchgate.net For this compound, these studies have evaluated several potential protein targets in MRSA, including homogentisate 1,2-dioxygenase, amino acid ABC transporter substrate-binding protein, Acetyl-CoA Hydrolase, and dihydrolipoamide dehydrogenase. amazonaws.comamazonaws.comresearchgate.net

Following docking, molecular dynamics simulations using software such as GROMACS are employed to analyze the stability of the most promising ligand-protein complexes. amazonaws.comamazonaws.com These simulations provide insights into the dynamic behavior of the complex over time, assessing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RG) to confirm the stability of the binding. amazonaws.comamazonaws.comresearchgate.net

Identification of Homogentisate 1,2-dioxygenase as a Potential Drug Target in MRSA

Homogentisate 1,2-dioxygenase is an enzyme involved in the tyrosine degradation pathway. nih.gov Its inhibition by this compound suggests a targeted disruption of this metabolic process in MRSA, contributing to the compound's antimicrobial effect. amazonaws.comamazonaws.comresearchgate.net The disruption of this gene has been linked to increased antibiotic production in other bacteria, highlighting its role in bacterial metabolism. nih.gov

| Target Protein | PDB ID | Docking Score (Kcal/mol) | Number of H-bond Interactions |

|---|---|---|---|

| Homogentisate 1,2-dioxygenase | 3ZDS | -12.1 | 7 |

| Dihydrolipoamide dehydrogenase | 1DXL | -11.8 | 4 |

| Ton B-dependent receptor | 3QLB | -11.4 | 5 |

| Amino acid ABC transporter substrate-binding protein | 4YMX | -10.2 | 7 |

| Acetyl-CoA Hydrolase | 4IEN | -9.3 | 4 |

Molecular Interactions: Hydrogen Bonding with Key Amino Acid Residues (GLU 165, LYS 184, GLY 182, SER 70, ARG 181, PRO 126)

The high binding affinity of this compound to homogentisate 1,2-dioxygenase is stabilized by a network of hydrogen bonds with specific amino acid residues within the enzyme's active site. amazonaws.comamazonaws.comresearchgate.net Visualization of the docked complex has revealed seven hydrogen bond interactions. amazonaws.comamazonaws.com

These critical interactions occur with the following residues:

Glutamic Acid (GLU) 165

Lysine (LYS) 184

Glycine (GLY) 182

Serine (SER) 70

Arginine (ARG) 181

Proline (PRO) 126 (two interactions) amazonaws.comamazonaws.comresearchgate.net

The formation of these hydrogen bonds is a key determinant of the potent inhibitory activity of this compound against this specific target. amazonaws.comamazonaws.com

Proteomics-Based Identification of Targeted Proteins (e.g., 46-50 kDa protein in S. aureus)

Proteomics approaches have been employed to experimentally identify the protein targets of this compound in S. aureus. ccamp.res.inresearchgate.net In these studies, cell lysates of MRSA were treated with this compound, and proteins that were stabilized by the antibiotic's binding were analyzed. ccamp.res.inresearchgate.net

This method led to the identification of a protein with a molecular weight in the range of 46 to 50 kDa that was protected from degradation by proteinase K in the presence of this compound. ccamp.res.inresearchgate.netresearchgate.netresearchgate.net Subsequent analysis of this protein band using Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and database searching confirmed the presence of several bacterial proteins, including homogentisate 1,2-dioxygenase. ccamp.res.inresearchgate.net This experimental evidence corroborates the findings from computational studies, solidifying homogentisate 1,2-dioxygenase as a bona fide target of this compound. ccamp.res.inresearchgate.net

Selectivity Mechanisms

An important characteristic of an effective antibiotic is its ability to selectively target bacterial cells without harming host cells. This compound exhibits such selectivity, a crucial feature for its potential therapeutic use.

Selectivity for Bacteria over Mammalian Cell Lines

This compound has demonstrated a notable selectivity for bacterial cells over mammalian cell lines. toku-e.comtoku-e.comchemicalbook.comlookchem.com Studies have shown that it has a 10-fold greater selectivity for bacteria. toku-e.comtoku-e.comchemicalbook.comlookchem.com This inherent selectivity is a significant advantage, as it suggests a lower potential for toxicity to human cells. In contrast, a related compound, dedialanyl this compound, displays the opposite selectivity, highlighting the structural features of this compound that are key to its bacteria-specific action. toku-e.comtoku-e.comchemicalbook.com

Comparative Analysis of Geninthiocin Analogues and Derivatives

Structural Relationships and Variations

Geninthiocin belongs to the thiopeptide class of antibiotics, characterized by a highly modified peptide structure containing a 35-membered macrocyclic core. biorxiv.orgnih.gov This core is distinguished by a central 2,3,6-trisubstituted pyridine ring, multiple thiazole and oxazole rings, and several unusual amino acids. mdpi.commdpi-res.com Variations in both the macrocycle and the C-terminal tail give rise to a family of closely related analogues.

Several natural analogues of this compound have been isolated, each featuring specific modifications to the parent structure. These variants, including Ala-geninthiocin, Val-geninthiocin, and geninthiocins A through F, share the same 35-membered macrocyclic core but differ in amino acid substitutions or the composition of their C-terminal tail. nih.govfrontiersin.org

Ala-geninthiocin: The primary difference in Ala-geninthiocin is the substitution of a dehydroalanine (Dha) residue at the C-terminal amide with an L-Alanine (Ala) residue. mdpi.commdpi-res.com

Val-geninthiocin: This analogue contains an L-valine (Val) moiety in place of the L-hydroxyvaline found in the macrocycle of the parent this compound. mdpi.commdpi-res.comresearchgate.netznaturforsch.com It is also referred to as desoxy-geninthiocin. researchgate.netznaturforsch.com

This compound B: This variant is characterized by a shorter C-terminal tail, lacking one dehydroalanine (Dha) residue compared to this compound A. frontiersin.org

This compound C: This congener possesses a C-terminal tail of -Dha-Ala-NH2, a modification from the -Dha-Dha-NH2 tail of this compound A. nih.gov

This compound D: this compound D is distinguished by the complete absence of the dipeptide tail, featuring only a terminal amide (-NH2) at the C-terminus. nih.gov

Geninthiocins E and F: These are more recently discovered cyclic thiopeptide derivatives, adding to the structural diversity of the this compound family. nih.govresearchgate.net

The structural variations among these key this compound analogues are summarized below.

| Compound Name | Core Structure | Key Structural Variation |

| This compound A | 35-membered macrocycle | Parent compound with a -Dha-Dha-NH2 tail. nih.gov |

| Ala-geninthiocin | 35-membered macrocycle | L-Alanine residue replaces a dehydroalanine at the C-terminal amide. mdpi.commdpi-res.com |

| Val-geninthiocin | 35-membered macrocycle | L-Valine residue replaces the L-hydroxyvaline in the macrocycle. mdpi.comresearchgate.netznaturforsch.com |

| This compound B | 35-membered macrocycle | C-terminal tail lacks one dehydroalanine (Dha) residue. frontiersin.org |

| This compound C | 35-membered macrocycle | C-terminal tail is modified to -Dha-Ala-NH2. nih.gov |

| This compound D | 35-membered macrocycle | The C-terminal dipeptide tail is completely absent, leaving a terminal -NH2. nih.gov |

This compound shares significant structural homology with other thiopeptide antibiotics, most notably berninamycin A and, to a lesser extent, siomycin.

Berninamycin A: this compound and berninamycin A are exceptionally similar. Both are 35-membered macrocyclic thiopeptides with nearly identical peptide backbones and heterocyclic ring systems. biorxiv.orgresearchgate.net The primary structural difference is a single methyl group present on one of the oxazole rings in berninamycin A, which is absent in this compound. biorxiv.orgfrontiersin.org This close relationship suggests a very similar biosynthetic pathway. frontiersin.org

Siomycin: While also a thiopeptide antibiotic, siomycin belongs to a different structural subgroup based on macrocycle size. Siomycin features a smaller, 26-membered macrocyclic ring. biorxiv.orgmdpi.com This size difference is a critical distinction, as it influences the antibiotic's mechanism of action. mdpi.comub.edu Despite the size variance, both this compound and siomycin are part of the 'd' series of thiopeptides, characterized by a central trisubstituted pyridine ring. ub.edu

| Feature | This compound | Berninamycin A | Siomycin |

| Macrocycle Size | 35-membered biorxiv.orgnih.gov | 35-membered biorxiv.orgresearchgate.net | 26-membered biorxiv.orgmdpi.com |

| Central Heterocycle | Trisubstituted pyridine mdpi.commdpi-res.com | Trisubstituted pyridine researchgate.net | Trisubstituted pyridine ub.edu |

| Key Structural Difference | N/A | Contains an extra methyl group on an oxazole ring compared to this compound. biorxiv.org | Smaller macrocycle; different side chains and overall peptide sequence. biorxiv.orgmdpi.com |

Ala-geninthiocin, Val-geninthiocin, and other this compound Variants (A-F)

Structure-Activity Relationships (SAR)

The structural variations among this compound analogues directly correlate with their biological activity profiles, providing clear insights into the structure-activity relationships (SAR) of this compound class.

Modifications to the this compound scaffold significantly alter its effectiveness against microbial and viral targets.

Antimicrobial Efficacy: this compound A exhibits potent activity against Gram-positive bacteria. nih.gov Ala-geninthiocin also shows good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, though its antibiotic potency is comparatively lower than that of the parent this compound. mdpi.commdpi-res.comnih.gov Conversely, Ala-geninthiocin displays enhanced cytotoxicity against certain cancer cell lines, such as A549 human lung carcinoma. mdpi.comnih.gov Val-geninthiocin demonstrates potent activity against Gram-positive bacteria, comparable to this compound A. researchgate.netznaturforsch.com

Antiviral Efficacy: Several this compound derivatives have shown promising antiviral capabilities. Geninthiocins A, B, E, and Val-geninthiocin exhibited significant activity against the influenza A (H1N1) virus, with this compound A being the most potent among them in one study. nih.govresearchgate.net This indicates that the core macrocyclic structure is crucial for antiviral action, with modifications influencing the degree of efficacy.

The C-terminal peptide tail of this compound is critically important for its antibacterial activity. Research on geninthiocins A, B, C, and D has provided definitive evidence for this relationship.

This compound A, with its -Dha-Dha-NH2 tail, is a potent antibacterial agent. nih.gov In contrast, this compound B, which lacks one Dha residue in this tail, shows altered activity. frontiersin.org The most striking finding comes from the analysis of geninthiocins C and D. This compound C, with a -Dha-Ala-NH2 tail, and this compound D, which has no tail and terminates in an amide group (-NH2), were both found to be devoid of antibacterial activity. nih.gov This demonstrates that the specific -Dha-Dha-NH2 dipeptide tail is an essential structural feature for the potent anti-Gram-positive bacteria activity of this compound A. nih.gov

Beyond antibacterial and antiviral effects, this compound analogues exhibit differential activities, particularly in the antifungal spectrum. While the parent this compound is inactive against Candida albicans, both Ala-geninthiocin and Val-geninthiocin display weak to moderate antifungal activity against this pathogen. mdpi.comresearchgate.net Furthermore, Val-geninthiocin shows more potent antifungal activity against Mucor hiemalis when compared to this compound. mdpi.com

There are also differences in their activity against Gram-negative bacteria. This compound and Ala-geninthiocin show moderate activity against Chromobacterium violaceum, whereas Val-geninthiocin is inactive. researchgate.net These variations highlight how subtle changes in the molecular structure can fine-tune the biological specificity of the compound.

| Compound | Antibacterial (Gram-positive) | Antifungal (vs. C. albicans) | Antifungal (vs. M. hiemalis) | Antibacterial (Gram-negative) |

| This compound A | Potent nih.gov | Inactive mdpi.comresearchgate.net | Less Active mdpi.com | Moderately Active researchgate.net |

| Ala-geninthiocin | Active (less than Gen. A) mdpi.com | Weak to Moderate Activity mdpi.comresearchgate.net | Not specified | Moderately Active researchgate.net |

| Val-geninthiocin | Potent researchgate.netznaturforsch.com | Weak to Moderate Activity mdpi.comresearchgate.net | More Active mdpi.com | Inactive researchgate.net |

Preclinical Research and Translational Potential

Early Therapeutic Potential in Antimicrobial Development

The primary focus of early research on Geninthiocin has been its capabilities as an antibacterial agent. Thiopeptides, as a class, are recognized for their efficacy against Gram-positive bacteria, and this compound is no exception. researchgate.netznaturforsch.com Its mechanism of action involves the inhibition of bacterial protein synthesis, a common mode of action for many thiopeptide antibiotics. cymitquimica.comznaturforsch.comoup.com

A critical area of investigation is this compound's effectiveness against drug-resistant pathogens, a growing global health concern. journaljpri.comansfoundation.org Research has demonstrated that this compound possesses potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a superbug responsible for difficult-to-treat infections. researchgate.netjournaljpri.com The compound's ability to combat such resistant strains makes it a valuable candidate for the development of new antibiotics. cymitquimica.com

This compound's antimicrobial strategy is multifaceted. It is a potent activator of the tipA gene, which is involved in a bacterial transcription regulator associated with multidrug resistance. toku-e.commdpi.com Furthermore, studies have aimed to identify its specific molecular targets within resistant bacteria. In MRSA, a protein target for this compound with a molecular weight between 46 and 50 kDa has been identified. ansfoundation.org Computational molecular docking studies have also explored its potential interactions, suggesting that homogentisate 1,2-dioxygenase in MRSA could be a possible drug target for this compound, highlighting a potential pathway to develop it as an effective antimicrobial inhibitor. journaljpri.com

| Compound | Activity Spectrum | Specific Activity / Finding | Source |

|---|---|---|---|

| This compound | Gram-positive bacteria | Proven potent activity against MRSA. | journaljpri.com |

| Ala-geninthiocin | Gram-positive bacteria | Exhibited potent activity against Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus. | researchgate.netdrugbank.comnih.gov |

| Val-geninthiocin | Gram-positive bacteria, some fungi | Shows potent activity against Gram-positive bacteria and minor antifungal activity. Inactive against Gram-negative bacteria. | znaturforsch.comresearchgate.net |

| This compound & Ala-geninthiocin | Gram-negative bacteria | Displayed moderate antibiotic activity against Chromobacterium violaceum. | researchgate.net |

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. mdpi.com While marine actinomycetes, the source of this compound, are being explored for compounds with anti-biofilm potential, direct and extensive studies focusing specifically on the anti-biofilm properties of this compound itself are not widely reported. researchgate.netnih.gov The anti-infective potential of compounds from these marine sources is a broad area of research that includes investigating interference with biofilm formation and quorum sensing, the chemical communication system between bacteria. nih.govmdpi.com However, specific data detailing this compound's efficacy and mechanism against bacterial biofilms remains an area for future research.

Addressing Antibiotic Resistance: A Strategic Role for this compound

Evaluation as a Candidate in Anticancer Research

Beyond its antimicrobial properties, the translational potential of this compound extends to oncology. mdpi.comlookchem.com This interest is largely based on its structural similarity to other thiopeptide antibiotics, such as Thiostrepton and Siomycin A, which have been identified as inhibitors of key oncogenic pathways. toku-e.comlookchem.commdpi.com

The Forkhead box M1 (FOXM1) transcription factor is a protein that is highly expressed in a variety of human cancers and plays a crucial role in carcinogenesis. mdpi.come-century.us Its inhibition has emerged as an attractive therapeutic strategy. mdpi.come-century.us The thiazole antibiotic Thiostrepton, which is structurally related to this compound, has been extensively studied as a FOXM1 inhibitor. toku-e.comtandfonline.com Research has shown that Thiostrepton can directly bind to FOXM1, inhibiting its transcriptional activity and suppressing the expression of both FOXM1 mRNA and protein. tandfonline.comspandidos-publications.com

Given that this compound is closely related to Thiostrepton and Siomycin, another known FOXM1 inhibitor, it is hypothesized that this compound may also possess the ability to inhibit this oncogenic transcription factor. toku-e.comlookchem.comchemicalbook.com This suggests a potential role for this compound as a candidate compound in anticancer research, although direct experimental validation of its activity against FOXM1 is a necessary next step. lookchem.com

Preclinical Safety Considerations

An essential component of preclinical research is the evaluation of a compound's safety profile, particularly its effect on mammalian cells.

Initial observations suggest that this compound may have a favorable therapeutic window. cymitquimica.com Studies have indicated that this compound exhibits low toxicity towards mammalian cells, with one report noting a 10-fold selectivity for bacteria over mammalian cell lines. cymitquimica.comtoku-e.comtoku-e.com This selectivity is a desirable trait for any potential antimicrobial agent, as it suggests the compound could target pathogens with minimal harm to the host. cymitquimica.com

Interestingly, minor structural modifications can significantly alter this selectivity. The related compound, dedialanyl this compound, demonstrates the reverse selectivity, being more toxic to mammalian cells than to bacteria. toku-e.comtoku-e.com Furthermore, another analog, Ala-geninthiocin, was found to have potent cytotoxic activity against A549 human lung carcinoma cells, with an IC₅₀ value of 6 nM. researchgate.netnih.gov This highlights that while this compound itself appears to have low mammalian toxicity, its structural backbone can be associated with significant cytotoxicity, a key consideration for future drug development and modification efforts.

| Compound | Finding | Measurement | Source |

|---|---|---|---|

| This compound | Displays selectivity for bacteria over mammalian cells. | 10-fold greater selectivity | toku-e.comtoku-e.com |

| Dedialanyl this compound | Shows reverse selectivity compared to this compound. | More selective for mammalian cells | toku-e.comtoku-e.com |

| Ala-geninthiocin | Exhibits potent cytotoxicity against a human cancer cell line. | IC₅₀ = 6 nM (A549 human lung carcinoma) | researchgate.netnih.gov |

Challenges and Future Directions in Geninthiocin Research

Overcoming Hurdles in Natural Product Discovery

The search for novel bioactive compounds like geninthiocin from natural sources is a critical yet challenging endeavor. Key obstacles include the frequent rediscovery of known compounds and the inherent complexities of the discovery pipeline.

Mitigating the High Rediscovery Rate of Known Compounds

A significant impediment in natural product drug discovery is the high rate of rediscovery of already characterized compounds. ucl.ac.ukuic.eduresearchgate.nethilarispublisher.com This issue leads to a considerable waste of time and resources. hilarispublisher.com Traditional bioprospecting methods, especially when applied to familiar environments, often lead to the isolation of microorganisms that produce structurally similar and already known antibiotics. microbiologysociety.org To counter this, researchers are exploring more unusual and less-studied environments, such as marine ecosystems and unique terrestrial habitats, with the hope of identifying novel microbial strains harboring new biosynthetic gene clusters (BGCs). microbiologysociety.orgnih.govnih.gov

Modern dereplication strategies are crucial in mitigating this problem. These methods aim for the rapid identification of known compounds in crude extracts before extensive purification and characterization efforts are undertaken. hilarispublisher.com Techniques combining mass spectrometry-based metabolomics with genomics, such as molecular networking, have proven effective in reducing rediscovery rates. uic.eduresearchgate.netoup.com For instance, the IDBac platform utilizes mass spectrometry to create protein and small molecule fingerprints of microorganisms, allowing for rapid taxonomic and chemical dereplication. uic.edu Furthermore, bioinformatics tools that cluster BGCs by similarity can help prioritize microbes that are likely to produce novel compounds, thereby optimizing the diversity of natural products screened. nih.gov

Addressing Complexity, Cost, and Time in Compound Identification

The process of identifying novel natural products is inherently complex, costly, and time-consuming. researchgate.netresearchgate.net The journey from a bioactive hit in a screening campaign to a fully characterized compound with a known structure and mechanism of action is a long and arduous one.

Recent technological advancements, however, are helping to streamline this process. The integration of multi-omics data, including genomics, proteomics, and metabolomics, with bioinformatics provides a powerful approach to accelerate natural product discovery. researchgate.net Genome mining, for example, allows for the prediction of secondary metabolite structures from their BGCs, which can guide the targeted isolation of novel compounds. ucl.ac.ukoup.com This was exemplified in the discovery of this compound B, where genome mining of a Streptomyces species, combined with metabolite profiling and gene inactivation, led to the identification of this new thiopeptide. nih.govnih.govfrontiersin.orgmdpi.com

Furthermore, analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry are indispensable for the structural elucidation of complex molecules like this compound. hilarispublisher.comnih.govresearchgate.net The development of computational tools that can link metabolites to their bioactivity and BGCs can also make the isolation process more efficient by avoiding laborious bioactivity-guided fractionation. nih.gov

Advancements in Biosynthetic Pathway Elucidation and Engineering

A thorough understanding of how this compound is naturally produced is fundamental for its future development. This knowledge not only satisfies scientific curiosity but also opens the door to bioengineering strategies for improved production and the creation of novel derivatives.

Fully Characterizing Underexplored Biosynthetic Enzymes and Mechanisms

The biosynthesis of thiopeptides like this compound is a complex process involving extensive post-translational modifications of a ribosomally synthesized precursor peptide. nih.govnih.govasm.org While the general outline of thiopeptide biosynthesis is understood, many of the specific enzymes and their precise mechanisms remain underexplored. asm.org

Thiopeptide BGCs typically contain a conserved set of genes responsible for core modifications such as heterocyclization and dehydration. nih.govnih.gov However, the functions of many enzymes, particularly those involved in the later tailoring steps that confer structural diversity, are not fully characterized. asm.org For example, the biosynthesis of this compound B is believed to be similar to that of the berninamycins, involving a key [4+2] cycloaddition to form the central pyridine ring. frontiersin.orgntnu.no The specific enzyme, GenD, is predicted to catalyze this crucial step, but detailed biochemical characterization is still needed. frontiersin.org

Further research is required to elucidate the roles of all the enzymes in the this compound BGC, including dehydrogenases, cyclodehydratases, and other modifying enzymes. nih.govnih.gov A combination of genetic, biochemical, and structural biology approaches will be necessary to fully understand the catalytic mechanisms and substrate specificities of these enzymes. This knowledge is essential for harnessing them as biocatalysts for chemoenzymatic synthesis and for rationally engineering the biosynthetic pathway.

Developing Robust Heterologous Expression Systems for this compound Production

The native producers of this compound may not be optimal for large-scale production due to slow growth, low yields, or difficulties in genetic manipulation. rsc.org Heterologous expression, the transfer of the this compound BGC into a more amenable host organism, offers a promising solution to these challenges. nih.govnih.gov

Streptomyces species, being prolific producers of secondary metabolites, are often chosen as heterologous hosts. nih.govrsc.org However, the successful expression of a complex BGC in a new host is not always straightforward and can be host-dependent. rsc.org Challenges include ensuring the proper transcription and translation of the genes, the availability of necessary precursors, and the compatibility of the biosynthetic enzymes with the host's cellular machinery. nih.gov

Several strategies have been developed to improve the success of heterologous expression. These include the use of engineered host strains with simplified metabolite profiles to reduce background noise, the insertion of strong and inducible promoters to drive gene expression, and the optimization of cultivation conditions. nih.govnih.gov For example, the heterologous expression of the berninamycin BGC in different Streptomyces hosts resulted in the production of not only the expected compounds but also new linearized analogues, highlighting the influence of the host environment on the final product. rsc.org The development of a robust and efficient heterologous expression system for this compound will be a critical step towards ensuring a sustainable supply for further research and development.

Rational Design and Synthesis of Novel Analogues

The structural complexity of this compound presents both a challenge and an opportunity. While total chemical synthesis is difficult, the natural scaffold provides a template for the rational design and semi-synthesis of novel analogues with potentially improved properties. colorado.edu

The goal of creating analogues is to address some of the limitations of natural thiopeptides, such as poor water solubility and bioavailability, which have historically hampered their clinical development. nih.govasm.org By making targeted modifications to the this compound structure, it may be possible to enhance its pharmacological properties while retaining or even improving its potent bioactivity.

Approaches to generating novel analogues include:

Semi-synthesis : This involves chemically modifying the natural this compound molecule. This has been a successful strategy for other thiopeptides, leading to derivatives with improved solubility and retained antibacterial activity. nih.govmdpi.com

Precursor-directed biosynthesis and mutasynthesis : These techniques involve feeding synthetic, modified precursors to the producing organism or a genetically engineered mutant, which then incorporates them into the final structure. rsc.org

Combinatorial biosynthesis : This approach involves genetically engineering the BGC to alter or swap enzymes, leading to the production of new derivatives.

Rational design, guided by structural biology and computational modeling, can help to predict which modifications are most likely to result in improved properties. rsc.orgresearchgate.net For instance, modeling the interaction of a thiopeptide with its ribosomal target can inform the design of analogues with enhanced binding affinity. rsc.orgresearchgate.net The development of a new generation of this compound-inspired therapeutics will likely depend on a synergistic combination of these synthetic and biosynthetic strategies. researchgate.net

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Understanding the relationship between the molecular structure of this compound and its biological activity is crucial for designing more potent and selective derivatives. SAR studies focus on identifying which parts of the molecule are essential for its function.

Key findings have emerged from comparing various naturally occurring this compound analogs:

The Tail Moiety: The nature of the amino acid tail appended to the macrocyclic core is critical for antibacterial activity. This compound A, which possesses a -Dha-Dha-NH2 tail, exhibits potent activity against Gram-positive bacteria. nih.gov In contrast, geninthiocins C and D, which have -Dha-Ala-NH2 and -NH2 tails respectively, show no antibacterial activity. nih.gov This suggests the -Dha-Dha-NH2 tail plays a vital role in the compound's antibacterial action. nih.gov

Core Modifications: Analogs such as Val-geninthiocin, where an amino acid in the core is varied, retain potent activity against Gram-positive bacteria. researchgate.net This indicates that some modifications to the macrocyclic scaffold are permissible without losing antibacterial efficacy.

Varying Bioactivities: Different this compound derivatives exhibit distinct activity profiles. For instance, while several analogs are active against bacteria, some also show significant anti-influenza A virus activity. nih.gov this compound A, B, E, and Val-geninthiocin have all demonstrated anti-influenza properties, with this compound A being particularly potent. nih.gov This dual activity suggests that different structural features may be responsible for the antibacterial versus the antiviral effects, a key area for future SAR exploration.

Table 1: Comparative Activities of this compound Analogs

| Compound | Key Structural Feature | Antibacterial Activity (Gram-positive) | Anti-Influenza A Virus Activity (IC50) | Source(s) |

|---|---|---|---|---|

| This compound A | -Dha-Dha-NH₂ Tail | Potent | 7.3 µM | nih.govnih.govcaymanchem.com |

| This compound B | Analog of this compound A | Active | 18.3 µM | nih.govfrontiersin.org |

| This compound C | -Dha-Ala-NH₂ Tail | Inactive | Not Reported | nih.gov |

| This compound D | -NH₂ Tail (no amino acids) | Inactive | Not Reported | nih.gov |

| This compound E | New cyclic thiopeptide | Not Reported | 28.7 µM | nih.gov |

| Val-geninthiocin | Desoxy-geninthiocin | Potent | 15.3 µM | researchgate.netnih.gov |

| Ala-geninthiocin | New thiopeptide analog | Broad spectrum | Not Reported | caymanchem.com |

Future SAR studies will likely involve the targeted synthesis of new analogs to systematically probe the importance of each structural component, including the various thiazole and oxazole rings and the central piperidine-derived core.

Exploring Synthetic Strategies for this compound Scaffolds in Medicinal Chemistry